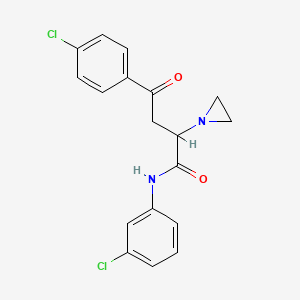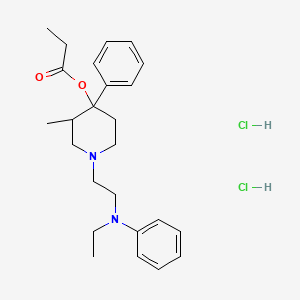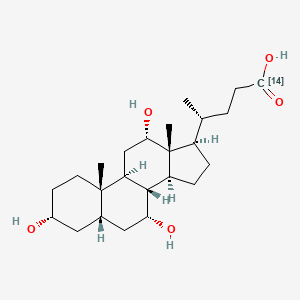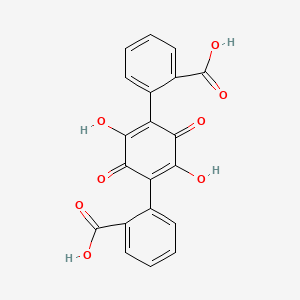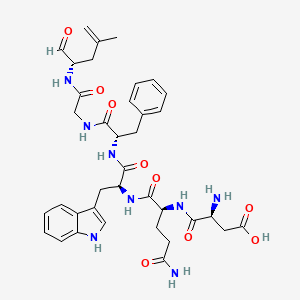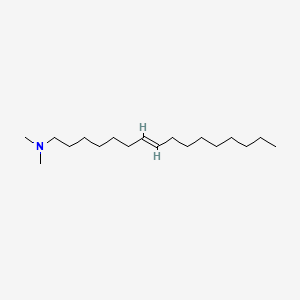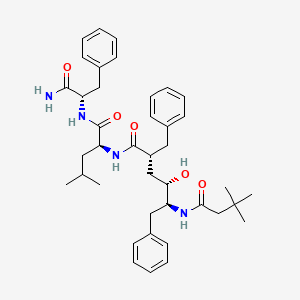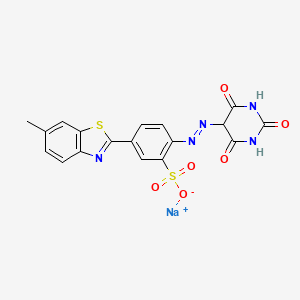![molecular formula C19H21BrN6O8 B12780584 Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- CAS No. 37395-76-9](/img/structure/B12780584.png)
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly as a dye. The compound’s structure includes a combination of azo, nitro, and bromine groups, which contribute to its unique chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-[5-[bis(2-hydroxyethyl)amino]-4-methoxyaniline] under alkaline conditions. This step forms the azo linkage, resulting in the desired azo compound.
Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The bromine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the bromine atom with nucleophiles, forming various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye intermediate and in the study of azo compounds’ properties. Its unique structure makes it a subject of interest in synthetic organic chemistry for developing new dyes and pigments.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The azo linkage and nitro groups are particularly of interest due to their reactivity and potential bioactivity.
Medicine
While not widely used directly in medicine, derivatives of this compound are explored for their pharmacological properties. The presence of multiple functional groups allows for modifications that can lead to bioactive compounds.
Industry
Industrially, the compound is primarily used as a dye in textiles and plastics. Its vibrant color and stability make it suitable for various applications, including fabric dyeing and coloring of synthetic materials.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and nitro groups. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro groups can also be reduced to amino groups, which may participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Disperse Blue 79: Another azo dye with similar applications in the textile industry.
Acetamide, N-(2-hydroxyethyl)-: A simpler acetamide derivative used in various industrial applications.
Uniqueness
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. The presence of both azo and nitro groups, along with the bromine atom, makes it distinct from simpler azo compounds and other acetamide derivatives.
This compound’s versatility in chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications.
Properties
CAS No. |
37395-76-9 |
|---|---|
Molecular Formula |
C19H21BrN6O8 |
Molecular Weight |
541.3 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21BrN6O8/c1-11(29)21-14-9-16(24(3-5-27)4-6-28)18(34-2)10-15(14)22-23-19-13(20)7-12(25(30)31)8-17(19)26(32)33/h7-10,27-28H,3-6H2,1-2H3,(H,21,29) |
InChI Key |
OGRKIVPKJJWCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



